
10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid is a complex organic compound characterized by the presence of a peroxoic acid group attached to a decane chain, which is further linked to a 1,3-dioxo-1,3-dihydro-2H-isoindole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid typically involves multiple steps:
Formation of the Isoindole Moiety: The initial step involves the synthesis of the 1,3-dioxo-1,3-dihydro-2H-isoindole structure. This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Attachment of the Decane Chain: The decane chain is introduced via a nucleophilic substitution reaction, where a decane halide reacts with the isoindole derivative.
Introduction of the Peroxoic Acid Group: The final step involves the oxidation of the terminal alkyl group to form the peroxoic acid. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The peroxoic acid group is highly reactive and can participate in various oxidation reactions, converting alcohols to ketones or aldehydes.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halides, acids, and bases under appropriate conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Functionalized isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid is used as an oxidizing agent. Its ability to introduce oxygen into organic molecules makes it valuable for the synthesis of complex organic compounds.
Biology
The compound’s reactivity with biological molecules is of interest for developing new biochemical assays and probes. Its potential to modify proteins and nucleic acids could lead to new tools for studying biological processes.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. The isoindole moiety is known for its biological activity, and the peroxoic acid group can introduce reactive oxygen species, which are useful in cancer therapy.
Industry
In materials science, this compound can be used to modify polymers and create new materials with unique properties. Its ability to introduce functional groups into polymers can enhance their mechanical and chemical properties.
Wirkmechanismus
The mechanism by which 10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid exerts its effects involves the generation of reactive oxygen species (ROS). The peroxoic acid group can decompose to form radicals, which can then react with various substrates. This reactivity is harnessed in both chemical synthesis and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decanoic acid: Lacks the peroxoic acid group, making it less reactive in oxidation reactions.
10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decanehydroperoxide: Contains a hydroperoxide group instead of a peroxoic acid, leading to different reactivity and stability.
10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decane: Lacks any oxygen-containing functional groups, making it less versatile in chemical reactions.
Uniqueness
The presence of both the isoindole moiety and the peroxoic acid group in 10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid makes it unique. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
224645-20-9 |
|---|---|
Molekularformel |
C18H23NO5 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
10-(1,3-dioxoisoindol-2-yl)decaneperoxoic acid |
InChI |
InChI=1S/C18H23NO5/c20-16(24-23)12-6-4-2-1-3-5-9-13-19-17(21)14-10-7-8-11-15(14)18(19)22/h7-8,10-11,23H,1-6,9,12-13H2 |
InChI-Schlüssel |
YDVDMCMDFDSKNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCC(=O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


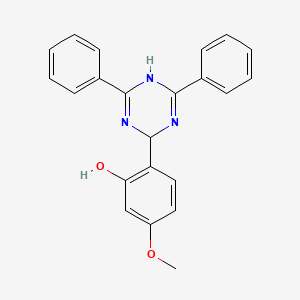
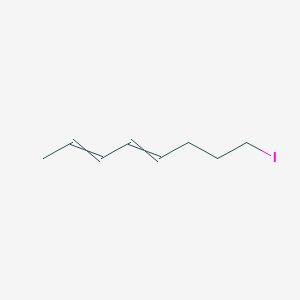

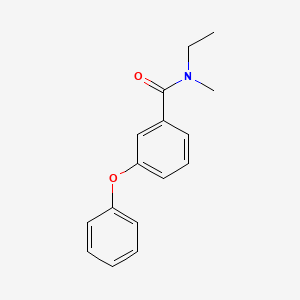
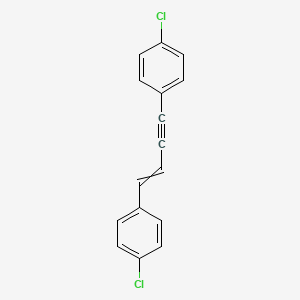
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
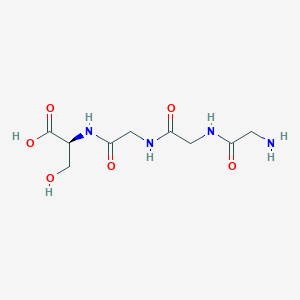
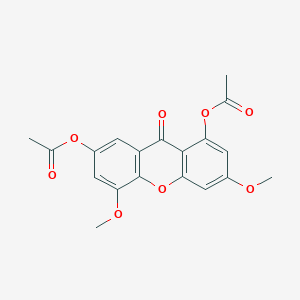
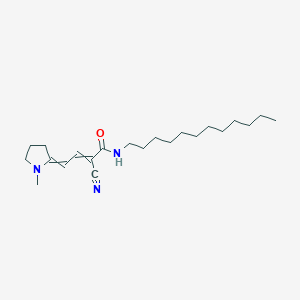
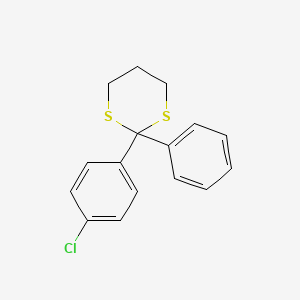
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
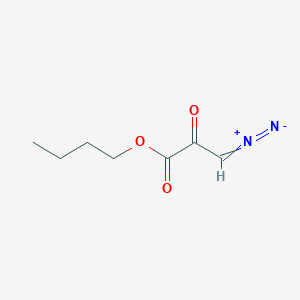

![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
